molecular formula C20H21NO6S B613485 Fmoc-D-methionine sulfone CAS No. 1247791-23-6

Fmoc-D-methionine sulfone

Cat. No. B613485
M. Wt: 403,5 g/mole
InChI Key:
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Description

Fmoc-D-methionine sulfone is a compound with the molecular formula C20H21NO6S . It is also known by other names such as Fmoc-D-Met (O2)-OH . The compound has a molecular weight of 403.5 g/mol .


Synthesis Analysis

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .


Molecular Structure Analysis

The InChI of Fmoc-D-methionine sulfone is InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 . The compound has a Canonical SMILES of CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .


Chemical Reactions Analysis

The solid-phase synthesis of Met-containing peptides using a fluorenylmethoxycarbonyl (Fmoc)/ tert-butyl (tBu) protection scheme is inevitably accompanied by two stubborn side reactions, namely, oxidation and S-alkylation (tert-butylation), which result in the formation of Met (O) and sulfonium salt impurities of the target peptide, respectively . These two reactions are acid-catalyzed, and they occur during the final trifluoroacetic (TFA)-based acidolytic cleavage step .


Physical And Chemical Properties Analysis

Fmoc-D-methionine sulfone is a white crystalline powder . It has a molecular weight of 403.5 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

1. Role in Flavin-Containing Monooxygenase (FMO) Dependent Metabolism

Fmoc-D-methionine sulfone is implicated in the metabolism mediated by flavin-containing monooxygenases (FMOs), particularly in methionine sulfoxidation. FMOs, including FMO1, FMO2, and FMO3, are involved in the metabolism of various endogenous compounds, including methionine. FMO3, in particular, is identified as the major FMO isoform involved in methionine sulfoxidation in liver and kidney microsomes of rabbits and rats, exhibiting stereoselective metabolism of L-methionine to L-methionine-d-sulfoxide (Duescher et al., 1994), (Krause et al., 1996), (Dever & Elfarra, 2006).

2. Oxidation in Peptides and Proteins

Studies have shown that Fmoc-D-methionine sulfone is relevant in the oxidation of peptides containing free N-terminal methionine, which may act as substrates for FMOs. This suggests its potential role in the oxidation of methionine in larger peptides or proteins (Elfarra & Krause, 2005).

3. Application in Solid-Phase Peptide Synthesis

Fmoc-D-methionine sulfone is used in solid-phase peptide synthesis. For instance, its reduction with Bu4NBr in TFA has been reported, which is compatible with peptides containing aromatic amino acids. This method is advantageous due to short reaction times and compatibility with Fmoc chemistry-based acidolytic cocktails (Taboada et al., 2001).

4. Involvement in Methionine Sulfoxide Reductase Enzymes

Fmoc-D-methionine sulfone has been utilized in the development of an electrophoretically mediated microanalysis assay for determining the stereoselective reduction of L-methionine sulfoxide diastereomers by methionine sulfoxide reductase enzymes. This highlights its potential application in studying enzyme kinetics and functionality (Zhu et al., 2014).

5. Investigating the Metabolism of Endogenous Compounds

Fmoc-D-methionine sulfone aids in studying the metabolism of endogenous compounds, including homocysteine S-conjugates like methionine. FMOs are shown to metabolize these compounds in vivo to sulfoxides, indicating a broader role of FMOs in the metabolism of endogenous homocysteine S-conjugates (Elfarra, 1995).

Future Directions

The use of polar methionine sulfoxide as a building block in solid-phase peptide synthesis improves the synthesis quality and yields the crude peptide, with significantly improved solubility compared to the reduced species . This facilitates the otherwise often laborious peptide purification by high-performance liquid chromatography . The subsequent reduction proceeds quantitatively . This approach has been optimized with the methionine-rich Tar-DNA-binding protein 43 (307–347), but is also more generally applicable, as demonstrated by the syntheses of human calcitonin and two aggregation-prone peptides from the human prion protein .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKPACOHZKRFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-methionine sulfone

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